molecular formula C8H11ClN2OS B14913991 n-(Tert-butyl)-4-chlorothiazole-5-carboxamide

n-(Tert-butyl)-4-chlorothiazole-5-carboxamide

Cat. No.: B14913991
M. Wt: 218.70 g/mol
InChI Key: WZCJMLAHLWYGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the tert-butyl group and the chlorine atom in the thiazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.

Scientific Research Applications

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-4-chlorothiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Tert-butyl)-4-chlorothiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its lipophilicity, making it more suitable for certain biological applications .

Properties

Molecular Formula

C8H11ClN2OS

Molecular Weight

218.70 g/mol

IUPAC Name

N-tert-butyl-4-chloro-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7(12)5-6(9)10-4-13-5/h4H,1-3H3,(H,11,12)

InChI Key

WZCJMLAHLWYGEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(N=CS1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.